molecular formula C45H87O13P B1590907 Phosphatidylinositols,soya CAS No. 97281-52-2

Phosphatidylinositols,soya

Cat. No.: B1590907
CAS No.: 97281-52-2
M. Wt: 867.1 g/mol
InChI Key: FQZQXPXKJFOAGE-KAEDGTSCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Phosphatidylinositols, soya, also known as L-ALPHA-PHOSPHATIDYLINOSITOL, primarily targets key sub-cellular processes such as membrane transport, cytoskeletal function, and plasma membrane signaling in eukaryotic cells . It plays a significant role in modulating microglial actin remodeling and phagocytosis, particularly in neurodegenerative diseases like Alzheimer’s disease .

Mode of Action

Phosphatidylinositols, soya interacts with its targets by acting as a secondary messenger lipid. The phosphorylated derivatives of phosphatidylinositols, known as phosphoinositides, play important roles in lipid signaling, cell signaling, and membrane trafficking . The inositol ring can be phosphorylated by a variety of kinases on the three, four, and five hydroxyl groups in seven different combinations . This interaction results in changes such as phagocytic cup formation, cell polarization, and the process of phagosomes formation .

Biochemical Pathways

Phosphatidylinositols, soya affects the phosphatidylinositol cycle (PI-cycle), a major pathway for the synthesis of phosphatidylinositol and its phosphorylated forms . This cycle involves different steps that occur in two different membranes, the plasma membrane and the endoplasmic reticulum . The lipid intermediates of the PI-cycle, including diacylglycerol and phosphatidic acid, are also important lipid signaling agents .

Pharmacokinetics

The PI-cycle requires a large amount of metabolic energy and involves lipid transfer between two membranes . The lipid intermediates of the PI-cycle are normally highly enriched with 1-stearoyl-2-arachidonoyl molecular species in mammals . There is a significant fraction (>15%) of lipids in the pi-cycle of normal cells that have other acyl chains .

Result of Action

The molecular and cellular effects of Phosphatidylinositols, soya’s action are significant. It influences actin remodeling and phagocytosis, particularly in the context of neurodegenerative diseases . Dysregulated PI3K pathway signaling, which Phosphatidylinositols, soya is a part of, occurs in one-third of human tumors .

Action Environment

The action, efficacy, and stability of Phosphatidylinositols, soya can be influenced by environmental factors. For instance, the cyclical nature of the PI-cycle, its dependence on acyl chain composition, and its requirement for lipid transfer between two membranes, explain many of the biological properties of this cycle . Furthermore, the ratio and types of fatty acid intake can influence the intracellular secondary lipid messengers along with the cellular content of phosphatidylcholine and phosphatidylethanolamine .

Biochemical Analysis

Biochemical Properties

Phosphatidylinositols, soya, are involved in several biochemical reactions. They interact with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with phosphoinositide 3-kinases (PI3Ks), which phosphorylate phosphatidylinositols to produce phosphatidylinositol-3,4,5-trisphosphate. This product acts as a secondary messenger in various signaling pathways. Additionally, phosphatidylinositols interact with phospholipase C, which hydrolyzes them to produce diacylglycerol and inositol trisphosphate, both of which are important signaling molecules .

Cellular Effects

Phosphatidylinositols, soya, have significant effects on various cell types and cellular processes. They influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, phosphatidylinositols are involved in the activation of protein kinase B (Akt), which plays a critical role in cell survival, growth, and proliferation. They also affect the organization of the actin cytoskeleton, thereby influencing cell shape and motility .

Molecular Mechanism

The molecular mechanism of action of phosphatidylinositols, soya, involves several steps. These compounds bind to specific proteins and enzymes, leading to their activation or inhibition. For example, the binding of phosphatidylinositol-3,4,5-trisphosphate to Akt results in its activation, which subsequently leads to changes in gene expression and cellular metabolism. Additionally, phosphatidylinositols can inhibit certain enzymes, such as phosphatases, thereby modulating signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phosphatidylinositols, soya, can change over time. These compounds are relatively stable but can undergo degradation under certain conditions. Long-term studies have shown that phosphatidylinositols can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression. Their stability and activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of phosphatidylinositols, soya, vary with different dosages in animal models. At low doses, these compounds can enhance cell signaling and promote cell survival and growth. At high doses, they can have toxic effects, including the disruption of cellular membranes and inhibition of essential enzymes. Threshold effects have been observed, where a certain concentration of phosphatidylinositols is required to elicit a biological response .

Metabolic Pathways

Phosphatidylinositols, soya, are involved in several metabolic pathways. They are synthesized from phosphatidic acid and inositol by the enzyme phosphatidylinositol synthase. Once formed, they can be phosphorylated by various kinases to produce different phosphoinositides, which are involved in signaling pathways. Phosphatidylinositols also interact with enzymes such as phospholipase C and phosphatases, which modulate their levels and activity .

Transport and Distribution

Phosphatidylinositols, soya, are transported and distributed within cells and tissues through specific transporters and binding proteins. These compounds are incorporated into cell membranes and can be transported between different cellular compartments. Their localization and accumulation are influenced by factors such as lipid composition and the presence of specific binding proteins .

Subcellular Localization

Phosphatidylinositols, soya, are localized to specific subcellular compartments, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus. Their activity and function are influenced by their localization, as they interact with different proteins and enzymes in these compartments. Targeting signals and post-translational modifications can direct phosphatidylinositols to specific organelles, thereby modulating their activity and function .

Properties

IUPAC Name

[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H87O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)55-35-37(36-56-59(53,54)58-45-43(51)41(49)40(48)42(50)44(45)52)57-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40-45,48-52H,3-36H2,1-2H3,(H,53,54)/t37-,40?,41-,42+,43-,44-,45?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZQXPXKJFOAGE-KAEDGTSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H87O13P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

867.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97281-52-2
Record name Phosphatidylinositols, soya
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.096.820
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the role of L-α-Phosphatidylinositol 4,5-bisphosphate (PIP2) in cardiac muscle contraction?

A: PIP2 plays a crucial role in modulating the activity of the Na+/Ca2+ exchanger, a protein essential for regulating calcium levels and thereby controlling cardiac muscle contraction. Research shows that PIP2 increases the exchanger's apparent affinity for cytosolic Ca2+ by tenfold. [] This interaction is part of a fast phosphorylation chain where a calcium-independent formation of phosphatidylinositol 4-monophosphate (PIP) is followed by a calcium-dependent synthesis of PIP2, ultimately stimulating the Na+/Ca2+ exchanger. []

Q2: How does L-α-Phosphatidylinositol 4,5-bisphosphate (PIP2) influence the protein ezrin?

A: PIP2 plays a critical role in recruiting ezrin, a membrane-cytoskeleton linker protein, to cell membranes. Studies employing quartz crystal microbalance and scanning force microscopy revealed that increasing PIP2 concentration within a lipid membrane directly correlates with increased ezrin binding. [] This suggests a crucial role for PIP2 in localizing ezrin to specific membrane regions.

Q3: Can L-α-Phosphatidylinositol 4,5-bisphosphate (PIP2) directly trigger calcium release in skeletal muscle?

A: Yes, PIP2 can directly activate the ryanodine-sensitive Ca2+ release channel in skeletal muscle terminal cisternae. [] This activation leads to Ca2+ release from the sarcoplasmic reticulum, ultimately contributing to muscle contraction. This effect was observed at physiologically relevant concentrations (1 μM) in both lipid bilayer and muscle vesicle experiments. []

Q4: How do the epsilon and zeta isoforms of diacylglycerol kinase differ in their interaction with L-α-Phosphatidylinositol 4,5-bisphosphate (PIP2) and other signaling molecules?

A: The epsilon and zeta isoforms of diacylglycerol kinase (DGK) exhibit contrasting responses to PIP2 and other signaling molecules, suggesting distinct roles in signal transduction. While PIP2 inhibits the epsilon isoform, it enhances the activity of the zeta isoform. [, ] Furthermore, the epsilon isoform shows selectivity towards arachidonic acid-containing diacylglycerols, a product of PIP2 hydrolysis, and is stimulated by Ca2+ release. [, ] In contrast, the zeta isoform displays lower activity towards these specific diacylglycerols and remains largely unaffected by Ca2+ levels. [, ]

Q5: What is the role of L-α-Phosphatidylinositol in regulating vascular smooth muscle contraction?

A: L-α-Phosphatidylinositol plays a role in regulating vascular smooth muscle contraction by influencing the activity of a Ca2+-dependent protease. This protease, crucial for muscle contraction, undergoes autolysis in the presence of Ca2+, leading to a form with higher Ca2+ sensitivity. [] L-α-Phosphatidylinositol, along with its derivative dioleoylglycerol, stimulates this autolysis by lowering the Ca2+ concentration required for the process. [] This suggests a potential regulatory mechanism involving L-α-Phosphatidylinositol in controlling vascular tone.

Q6: Can L-α-Phosphatidylinositol be used to differentiate between pathogenic and non-pathogenic Listeria species?

A: Yes, the presence of phosphatidylinositol-specific phospholipase C (PI-PLC) activity, which utilizes L-α-Phosphatidylinositol as a substrate, serves as a distinguishing feature between pathogenic and non-pathogenic Listeria species. [] A simple assay involving overlaying bacterial colonies with L-α-Phosphatidylinositol revealed that only pathogenic species like Listeria monocytogenes exhibit PI-PLC activity, producing a visible halo around the colonies. [] This distinction aids in the rapid identification of pathogenic Listeria in clinical or food samples.

Q7: How does L-α-Phosphatidylinositol 4,5-bisphosphate (PIP2) contribute to clathrin-mediated endocytosis?

A: Research suggests that while PIP2 is not directly involved in the aggregation of clathrin-coated vesicles mediated by the clathrin assembly protein AP-2, it is a crucial component of the liposomes used to reconstitute this aggregation in vitro. [] This implies that PIP2, as part of the membrane environment, is essential for the proper function of AP-2 in endosome formation during clathrin-mediated endocytosis.

Q8: Can the actin-binding protein hisactophilin interact with membranes containing L-α-Phosphatidylinositol 4,5-bisphosphate (PIP2)?

A: Yes, hisactophilin, particularly the naturally occurring form with a myristic acid chain (DIC-HIS), exhibits electrostatic interactions with PIP2-containing membranes. [] This binding, stronger than that observed with recombinant hisactophilin lacking the fatty acid chain (EC-HIS), highlights the importance of the myristic acid moiety for effective membrane association. [] DIC-HIS retains its ability to bind actin while associated with the membrane, indicating its potential role in linking the actin cytoskeleton to PIP2-rich membrane domains. []

Q9: How does cyclic strain affect L-α-Phosphatidylinositol metabolism in endothelial cells?

A: Cyclic strain applied to cultured endothelial cells triggers a biphasic increase in diacylglycerol (DAG). [] The initial transient peak is linked to the hydrolysis of L-α-Phosphatidylinositol by phospholipase C, while the sustained DAG elevation involves the hydrolysis of phosphatidylcholine, potentially mediated by phospholipase D. [] This suggests a complex interplay between mechanical stimulation, L-α-Phosphatidylinositol metabolism, and DAG signaling in endothelial cells, potentially relevant to mechanotransduction processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.